

# Usp28-IN-4 and Cisplatin: A Synergistic Approach to Overcome Cancer Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and improving treatment outcomes in oncology. This guide provides a comparative analysis of the synergistic effect of **Usp28-IN-4**, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), with the widely used chemotherapeutic agent cisplatin. By inhibiting USP28, **Usp28-IN-4** disrupts key DNA damage response (DDR) and cell survival pathways, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin.

# Mechanism of Synergy: Targeting DNA Damage Repair and Oncogenic Stability

Cisplatin exerts its anticancer effect by inducing DNA crosslinks, leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance by upregulating DNA repair mechanisms. USP28 plays a crucial role in stabilizing key proteins involved in both DNA repair and cell proliferation, making it a prime target for overcoming cisplatin resistance.

The synergistic effect of inhibiting USP28 in combination with cisplatin is primarily attributed to the destabilization of several key proteins:

• c-MYC: A potent oncoprotein that drives cell proliferation and is stabilized by USP28. Inhibition of USP28 leads to the degradation of c-MYC, resulting in cell cycle arrest.[1]



- ΔNp63: A transcription factor that regulates the Fanconi Anemia (FA) DNA repair pathway. By stabilizing ΔNp63, USP28 enhances the cancer cell's ability to repair cisplatin-induced DNA damage.[2][3]
- MAST1 (Microtubule-associated serine/threonine kinase 1): A kinase implicated in cisplatin resistance. USP28 extends the half-life of MAST1, and its inhibition leads to MAST1 degradation and increased sensitivity to cisplatin.[4][5]

By targeting these pathways, USP28 inhibition prevents the repair of cisplatin-induced DNA damage and simultaneously halts the proliferative signals, leading to enhanced cancer cell death.

## Quantitative Data on the Synergistic Effect

While direct quantitative data for the combination of **Usp28-IN-4** and cisplatin is not yet prominently available in published literature, the principle of synergy is strongly supported by studies using USP28 knockout models and other specific USP28 inhibitors like AZ1.

#### Cisplatin IC50 in USP28 Knockout Cells

The following table demonstrates the increased sensitivity to cisplatin upon the loss of USP28 function in A549 non-small cell lung cancer cells.

| Cell Line                                                                                      | Treatment | IC50 of Cisplatin<br>(μg/mL) | Fold Sensitization |
|------------------------------------------------------------------------------------------------|-----------|------------------------------|--------------------|
| A549 Mock                                                                                      | Cisplatin | 3.56                         | -                  |
| A549 USP28-KO                                                                                  | Cisplatin | 2.13                         | 1.67               |
| Data extracted from a study on the loss of USP28 and its effect on cisplatin sensitivity.  [6] |           |                              |                    |

#### **Activity of Usp28-IN-4**





Usp28-IN-4 is a highly potent and selective inhibitor of USP28.

| Compound                                         | Target | IC50    |
|--------------------------------------------------|--------|---------|
| Usp28-IN-4                                       | USP28  | 0.04 μΜ |
| Data from MedchemExpress product information.[1] |        |         |

# **Signaling Pathways and Experimental Workflows**

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

## Signaling Pathway of USP28 in Cisplatin Resistance





Click to download full resolution via product page

Caption: Mechanism of Usp28-IN-4 synergy with cisplatin.



#### **Experimental Workflow for Assessing Synergy**



Click to download full resolution via product page

Caption: Workflow for evaluating Usp28-IN-4 and cisplatin synergy.

### **Detailed Experimental Protocols**

The following are representative protocols for key experiments to evaluate the synergistic effects of **Usp28-IN-4** and cisplatin.

### Cell Viability Assay (CCK-8/MTT)

- Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with increasing concentrations of Usp28-IN-4, cisplatin, or the combination of both for 48-72 hours. Include a vehicle-only control group.



- Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

### **Apoptosis Assay (Annexin V/PI Staining)**

- Cell Treatment: Seed cells in 6-well plates and treat with Usp28-IN-4, cisplatin, or the combination for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8][9]
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

#### **Western Blot Analysis**

- Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.



- Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, γH2AX, cleaved Caspase-3, and a loading control like GAPDH or βactin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[1]

#### **Conclusion and Future Directions**

The inhibition of USP28 presents a compelling strategy to enhance the efficacy of cisplatin and overcome resistance in various cancers. While direct clinical data for **Usp28-IN-4** in combination with cisplatin is pending, the preclinical evidence strongly supports this synergistic interaction. Further investigations are warranted to establish the in vivo efficacy and safety profile of this combination, which could ultimately lead to improved therapeutic options for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Usp28-IN-4 and Cisplatin: A Synergistic Approach to Overcome Cancer Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399517#usp28-in-4-synergistic-effect-with-cisplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com